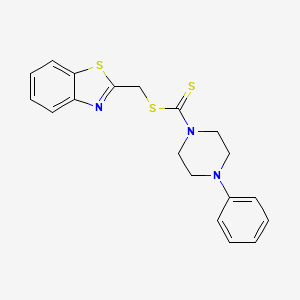
Rsv-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rsv-IN-6 is a chemical compound that has garnered significant attention in recent years due to its potential applications in various scientific fields. It is primarily known for its role in inhibiting respiratory syncytial virus, a common cause of respiratory infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rsv-IN-6 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions, including nucleophilic substitution and cyclization. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Rsv-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, including reflux and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.
Wissenschaftliche Forschungsanwendungen
Rsv-IN-6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies of respiratory syncytial virus and other viral infections, as well as in the development of antiviral drugs.
Medicine: Investigated for its potential therapeutic effects in treating respiratory infections and other diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
Rsv-IN-6 exerts its effects by targeting specific molecular pathways involved in viral replication. It binds to key proteins in the respiratory syncytial virus, inhibiting their function and preventing the virus from replicating. This mechanism of action makes it a promising candidate for antiviral drug development.
Vergleich Mit ähnlichen Verbindungen
Rsv-IN-6 is unique in its specific targeting of respiratory syncytial virus proteins, which sets it apart from other antiviral compounds. Similar compounds include:
Palivizumab: A monoclonal antibody used to prevent respiratory syncytial virus infections.
Ribavirin: An antiviral drug used to treat various viral infections, including respiratory syncytial virus.
Nirsevimab: A monoclonal antibody with a similar mechanism of action but different molecular structure.
This compound’s specificity and potency make it a valuable addition to the arsenal of antiviral agents, offering potential advantages in terms of efficacy and safety.
Eigenschaften
Molekularformel |
C19H19N3S3 |
|---|---|
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
1,3-benzothiazol-2-ylmethyl 4-phenylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C19H19N3S3/c23-19(24-14-18-20-16-8-4-5-9-17(16)25-18)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI-Schlüssel |
QRTXELHNCQAQDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)SCC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


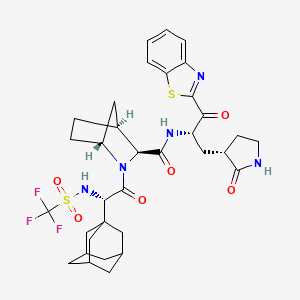
![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)

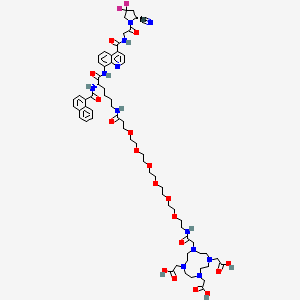
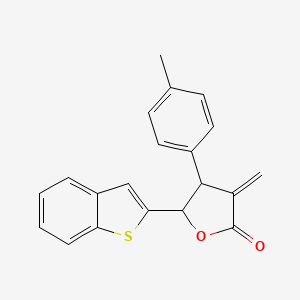

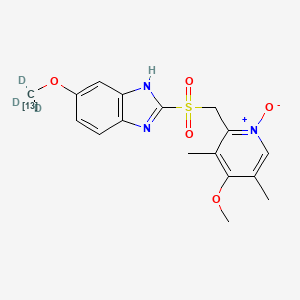
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)

![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)

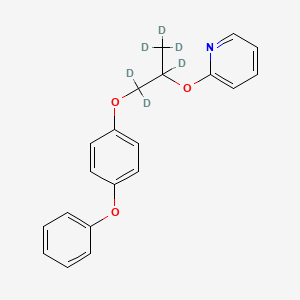
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
